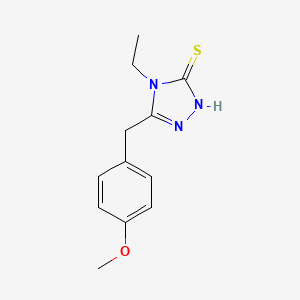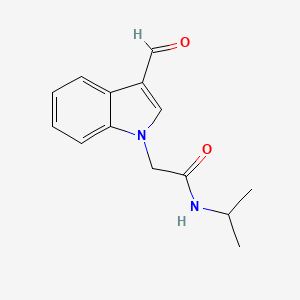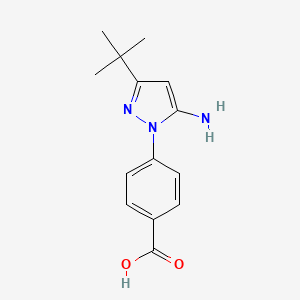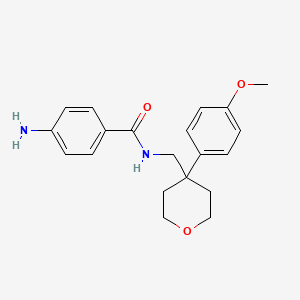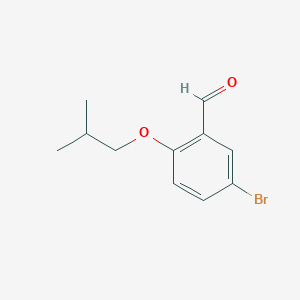
2-(4-Bromophenoxy)acetonitrile
概要
説明
2-(4-Bromophenoxy)acetonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Studies
- 2-(4-Bromophenoxy)acetonitrile and related compounds are studied in electrochemical applications. Research on 4-aminophenol, a compound with similar properties, at gold electrodes in both aqueous and acetonitrile media, highlights its potential in electrochemical cells (Schwarz et al., 2003).
Chemical Synthesis 2. The compound is relevant in the synthesis of various organic molecules. For instance, studies on the carbonylative cyclization of 2-bromobenzaldehyde with phenols in acetonitrile, under specific conditions, demonstrate its importance in producing isobenzofuranones (Cho, Baek, & Shim, 1999).
Molecular Interactions and Structural Studies 3. Investigations into molecular interactions and structures have been conducted using compounds similar to this compound. For example, the study of helix-helix interactions and homochirality using related molecules in acetonitrile solvate (Stefankiewicz, Cian, & Harrowfield, 2011).
Chromogenic Chemosensors 4. This compound may be used in the development of chromogenic chemosensors for selective detection of ions like fluoride or cyanide, as demonstrated in a study using a related compound, 4-(4-Nitrobenzylideneamine)phenol, in acetonitrile (Nicoleti, Marini, Zimmermann, & Machado, 2012).
Safety and Hazards
特性
IUPAC Name |
2-(4-bromophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDDXFGYBKIPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344690 | |
| Record name | 2-(4-bromophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39489-67-3 | |
| Record name | 2-(4-bromophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)


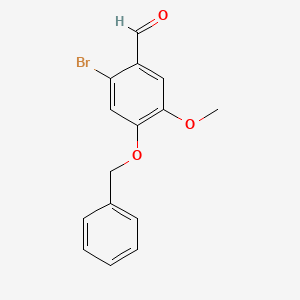
![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)
![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)
